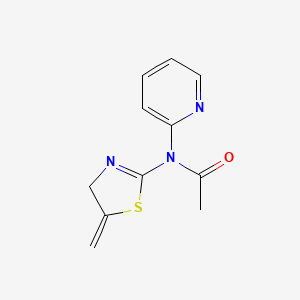
N-(4-chlorobenzyl)-3-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds typically involves one-pot synthesis methods under base conditions, offering advantages such as excellent yields, short reaction times, and high purity. For instance, Kobkeatthawin et al. (2017) describe the highly efficient synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, showcasing the effectiveness of these methods in producing high-purity compounds quickly and efficiently (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
Crystal structure determination, such as single crystal X-ray diffraction, is a common method for analyzing the molecular structure of synthesized compounds. These analyses reveal intricate details about the arrangement of atoms within a molecule and how they interact with each other. For example, Huang Ming-zhi et al. (2005) determined the crystal structure of a related compound, providing valuable insights into its molecular geometry and the interactions stabilizing the crystal (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of compounds similar to N-(4-chlorobenzyl)-3-cyclopentylpropanamide can be explored through various reactions, including cyclopropanation. This is demonstrated by Clemenceau et al. (2020), who showcased the synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation, highlighting the potential for complex chemical transformations (Clemenceau et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are critical for understanding their behavior in different environments. Although specific data on N-(4-chlorobenzyl)-3-cyclopentylpropanamide is not provided, studies on related compounds offer insights into how these properties might be assessed and what could be expected.
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for forming derivatives, are essential for determining the applications and handling of these compounds. Research on similar compounds, such as those by Yalcin et al. (2012), provides a foundation for understanding these aspects (Yalcin et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “N-(4-chlorobenzyl)-3-cyclopentylpropanamide” would depend on its properties and potential applications. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-14-8-5-13(6-9-14)11-17-15(18)10-7-12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEZKBYJOJDSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-3-cyclopentylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(aminocarbonyl)amino]-N-isobutylbenzenesulfonamide](/img/structure/B5878136.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methylphenyl)acetamide](/img/structure/B5878140.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
![3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878153.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
![N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)




![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)


![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)